molecular formula C23H20N2O2S B5140683 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B5140683
M. Wt: 388.5 g/mol
InChI Key: NVVCLTCITVAXAW-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products. Compounds containing the benzothiazole nucleus are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide typically involves the reaction of 2-aminobenzothiazole with appropriate phenyl derivatives under specific reaction conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide as the solvent . The reaction conditions are relatively mild, and the synthesis can be carried out in high yields.

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide has several scientific research applications:

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-15-7-5-11-20(16(15)2)27-14-22(26)24-18-9-6-8-17(13-18)23-25-19-10-3-4-12-21(19)28-23/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVCLTCITVAXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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